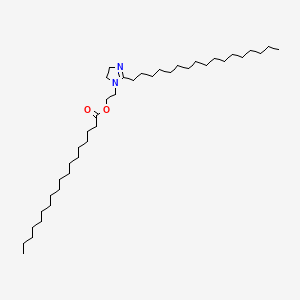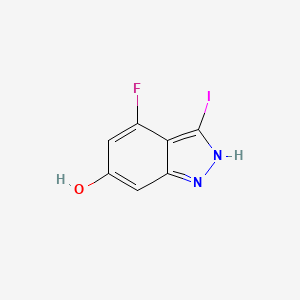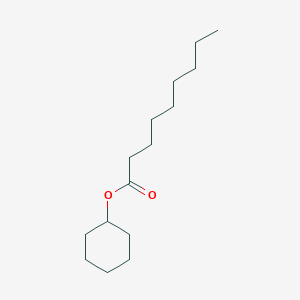
Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)- is a chemical compound known for its unique structure and properties It is a derivative of hydrazine, featuring a diphenylmethylsulfonyl group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)- typically involves the reaction of hydrazine with a suitable precursor containing the diphenylmethylsulfonyl group. One common method involves the nucleophilic addition of hydrazine to a carbonyl compound, followed by the introduction of the diphenylmethylsulfonyl group under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming hydrazones or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like aldehydes or ketones are used in the presence of an acid catalyst to form hydrazones.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrazones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)- involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The diphenylmethylsulfonyl group enhances the compound’s stability and bioavailability, making it more effective in its biological activity.
Comparison with Similar Compounds
Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)- can be compared with other hydrazine derivatives, such as:
Phenylhydrazine: Known for its use in the synthesis of indoles and other heterocycles.
Isonicotinic hydrazide: Used as an antitubercular agent.
Hydrazine hydrate: Commonly used in the synthesis of hydrazones and other nitrogen-containing compounds.
The uniqueness of Hydrazine, (2-(diphenylmethylsulfonyl)ethyl)- lies in its diphenylmethylsulfonyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
7271-99-0 |
|---|---|
Molecular Formula |
C15H18N2O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-benzhydrylsulfonylethylhydrazine |
InChI |
InChI=1S/C15H18N2O2S/c16-17-11-12-20(18,19)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12,16H2 |
InChI Key |
MVQQJNGOCOSJLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CCNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


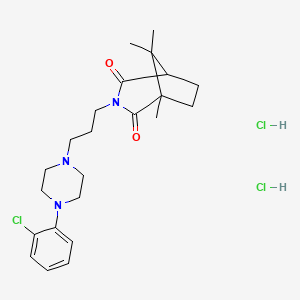
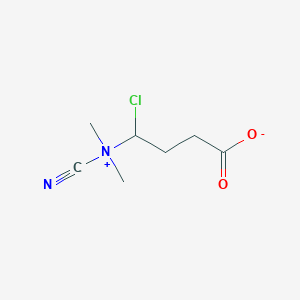
![Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt](/img/structure/B13784298.png)
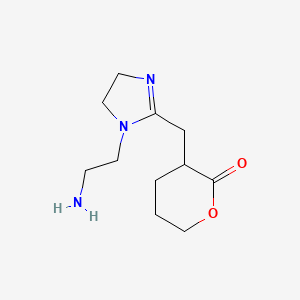

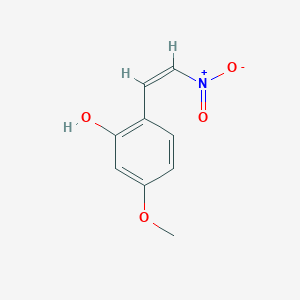
![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)

